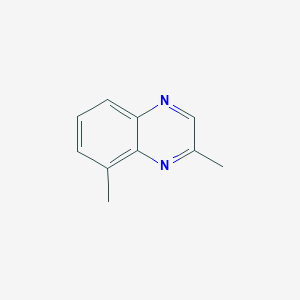

2,8-Dimethylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)12-8(2)6-11-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIHDKFNULRSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,8 Dimethylquinoxaline and Its Precursors: Foundational Research and Innovations

Classical Condensation Reactions in Quinoxaline (B1680401) Synthesis

The most traditional and widely employed method for synthesizing the quinoxaline scaffold involves the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net This approach is valued for its straightforward nature and the accessibility of starting materials. researchgate.net The reaction typically proceeds by heating the reactants, often in a solvent like ethanol (B145695) or acetic acid, and can be facilitated by acid catalysts. nih.govresearchgate.net

Reaction of 1,2-Phenylenediamines with Dicarbonyl Compounds

The core of classical quinoxaline synthesis is the reaction between a 1,2-phenylenediamine and a suitable dicarbonyl compound. nih.govsapub.org This condensation reaction forms the pyrazine (B50134) ring fused to the benzene (B151609) ring, creating the quinoxaline core. For the synthesis of the target molecule, 2,8-dimethylquinoxaline, the required precursors are 3-methyl-1,2-phenylenediamine and a dicarbonyl compound such as pyruvaldehyde (methylglyoxal).

When an unsymmetrically substituted 1,2-phenylenediamine, such as 3-methyl-1,2-phenylenediamine, is used, the condensation reaction can potentially yield two different regioisomers. The control of this regioselectivity is a significant challenge in synthetic design. Research has shown that reaction conditions and additives can influence the outcome. For instance, studies on the cyclocondensation between monosubstituted o-phenylenediamines and aroylpyruvates have demonstrated that the choice of additives can predictably switch the regioselectivity. nih.gov In one study, performing the reaction in the presence of p-toluenesulfonic acid (p-TsOH) favored one regioisomer, while using a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) favored the other. nih.gov This switch is often attributed to the additive's effect on the electrophilicity of the different carbonyl groups in the dicarbonyl precursor, guiding the initial nucleophilic attack from one of the two non-equivalent amino groups of the substituted diamine. nih.gov

| Substituted Diamine | Dicarbonyl Precursor | Additive/Conditions | Major Regioisomer | Selectivity |

| 3,4-Diaminobenzoic acid | Ethyl 4-chloro-2,4-dioxobutanoate | p-TsOH in DMF | SYN Isomer | 87% |

| 3,4-Diaminobenzoic acid | Ethyl 4-chloro-2,4-dioxobutanoate | HOBt/DIC in DMF | ANTI Isomer | 90% |

| 4-Fluoro-1,2-phenylenediamine | Ethyl 4-chloro-2,4-dioxobutanoate | p-TsOH in DMF | SYN Isomer | 97% |

| 4-Fluoro-1,2-phenylenediamine | Ethyl 4-chloro-2,4-dioxobutanoate | HOBt/DIC in DMF | ANTI Isomer | 89% |

Data adapted from research on regioselective synthesis of quinoxalin-2(1H)-ones, illustrating the principle of switching selectivity. nih.gov

The versatility of the condensation reaction is enhanced by the wide variety of available dicarbonyl compounds or their synthetic equivalents. nih.gov

2,3-Butanedione (B143835) (Diacetyl): This symmetrical diketone is a common precursor for the synthesis of 2,3-dimethylquinoxaline (B146804) derivatives. researchgate.net Its reaction with a 1,2-phenylenediamine is straightforward due to the equivalence of the two carbonyl groups. For example, reacting 1,2-phenylenediamine with 2,3-butanedione yields 2,3-dimethylquinoxaline.

Glycerol (B35011): Glycerol can also serve as a precursor in quinoxaline synthesis, although it is not a direct 1,2-dicarbonyl compound. In an iron-catalyzed, one-pot transfer hydrogenative condensation reaction, glycerol was successfully reacted with 2-nitroaniline. nih.gov This process involves the in-situ generation of the 1,2-diaminobenzene intermediate from the nitroaniline, and the oxidation of glycerol to a dicarbonyl equivalent, which then condenses to form the quinoxaline ring. nih.gov This method highlights the use of readily available, non-traditional precursors for constructing the quinoxaline scaffold. nih.gov Other precursors that can generate the dicarbonyl moiety in situ include α-hydroxy ketones, epoxides, and vicinal diols. nih.govnih.govresearchgate.net

| Dicarbonyl Precursor | Diamine Precursor | Catalyst/Conditions | Resulting Quinoxaline Product | Reference |

| 2,3-Butanedione | 1,2-Phenylenediamine | Classical condensation | 2,3-Dimethylquinoxaline | researchgate.net |

| Benzil | 1,2-Phenylenediamine | TiO2-Pr-SO3H in EtOH | 2,3-Diphenylquinoxaline | nih.gov |

| Glyoxal | 1,2-Phenylenediamine | Ni-nanoparticles in MeCN | Quinoxaline | sapub.org |

| Glycerol | 2-Nitroaniline | Iron Complex (Knölker complex) | 2-Benzimidazoyl quinoxaline | nih.gov |

| 1,2-Propanediol | 1,2-Phenylenediamine | PbHY zeolite at 350 °C | 2-Methylquinoxaline (B147225) | researchgate.net |

Multistep Syntheses Involving Quinoxalinone Intermediates

An alternative to direct condensation for forming certain quinoxalines is a multistep approach that proceeds via a quinoxalinone intermediate. This strategy involves the initial formation of a quinoxalin-2(1H)-one, which is subsequently converted to the fully aromatic quinoxaline. This route can offer advantages in terms of substrate scope and control over substitution patterns.

Copper catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including quinoxalines and their precursors. organic-chemistry.orgresearchgate.net Copper catalysts can facilitate the cyclocondensation reactions under milder conditions than traditional methods. For instance, a copper-catalyzed, one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) has been developed to synthesize quinoxalines. organic-chemistry.org In this process, a C-N bond formation is catalyzed by a Cu(I) species. organic-chemistry.org While this example leads directly to quinoxalines, similar copper-catalyzed methodologies can be adapted for the synthesis of quinoxalinone intermediates from appropriate starting materials. The synthesis of pyrrolo[1,2-a]quinoxalines, a related class of compounds, has also been achieved through copper-catalyzed pathways. globethesis.com

Once a quinoxalinone intermediate is formed, the final step is the reduction of the carbonyl group to complete the aromatic pyrazine ring. This transformation is a key step in this multistep synthetic approach. While the direct reduction of the keto group in a quinoxalinone to a methylene (B1212753) group to form a dihydroquinoxaline is common, subsequent oxidation is required to achieve the aromatic quinoxaline. More direct methods can also be envisioned.

Alternatively, related reduction strategies have been extensively studied for the quinoxaline ring itself. For example, the asymmetric reduction of quinoxalines to tetrahydroquinoxalines has been achieved using a relay catalytic system involving a Ruthenium(II) complex and a Brønsted acid. This reaction proceeds through a dihydroquinoxaline intermediate. Such research into the reduction of the quinoxaline system provides a toolbox of reagents and conditions that can be adapted for transformations of related intermediates like quinoxalinones.

Contemporary and Environmentally Conscious Synthetic Approaches

The synthesis of quinoxaline derivatives, including this compound, has evolved significantly, with modern research focusing on methods that are not only efficient but also environmentally benign. These contemporary approaches prioritize reaction acceleration, high yields, and the use of sustainable materials, moving away from classical methods that often require harsh conditions and extended reaction times. Key innovations include the use of microwave irradiation to drive reactions and the development of sophisticated transition metal catalysts that enable novel, atom-economical transformations.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient production of quinoxalines. e-journals.in This technology utilizes microwave energy to heat reactions directly and uniformly, often leading to dramatic reductions in reaction time and improvements in product yield compared to conventional heating methods. e-journals.inudayton.edu The synthesis of this compound precursors, typically through the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, is particularly amenable to this approach.

One of the primary advantages of microwave-assisted synthesis is the significant acceleration of reaction rates, with procedures being completed in minutes rather than hours. e-journals.inudayton.edu For example, syntheses that would traditionally require refluxing for several hours can achieve excellent yields of 80-90% in as little as 3.5 minutes under microwave irradiation. e-journals.in This rapid "flash heating" is a hallmark of microwave chemistry. e-journals.in Furthermore, these methods are often conducted under solvent-free conditions or in minimal amounts of a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO), which enhances the green chemistry profile of the synthesis by reducing volatile organic compound (VOC) emissions and simplifying product work-up. e-journals.in

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoxaline Derivatives

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 3-5 minutes e-journals.inudayton.edu | 2-24 hours researchgate.net |

| Typical Yields | 80-97% e-journals.inudayton.eduresearchgate.net | 49-87% researchgate.net |

| Energy Source | Microwave Irradiation | Thermal (e.g., oil bath) |

| Solvent Use | Often solvent-free or minimal e-journals.inudayton.edu | Typically requires bulk solvent researchgate.net |

| Work-up | Simpler, often filtration/washing e-journals.inresearchgate.net | Often requires extraction/chromatography |

The effectiveness of microwave-assisted synthesis is rooted in the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and efficient heating. Mechanistically, for quinoxaline synthesis, the key reaction is the acid-catalyzed cyclocondensation between a 1,2-diamine and a 1,2-dicarbonyl. Microwave irradiation accelerates this process without altering the fundamental reaction pathway.

Parametric studies have been crucial in optimizing these protocols. Key parameters investigated include microwave power, temperature, and reaction time. Research has shown that specific power levels can maximize yield and minimize reaction time; for instance, a power level of 240 watts was identified as optimal in one study, affording a 90% yield in just 3 minutes. ijrar.org Temperature control is also critical, with typical conditions set around 160°C for a 5-minute duration to achieve high yields. udayton.edu The choice and amount of catalyst, even in trace amounts, can also be optimized. For example, the use of acidic alumina (B75360) as a solid support under microwave conditions has proven highly effective. researchgate.net These studies demonstrate that careful control of reaction parameters is essential for harnessing the full potential of microwave-assisted synthesis, leading to highly efficient and environmentally friendly routes to quinoxaline derivatives.

Transition metal catalysis offers a sophisticated and atom-economical approach to constructing the quinoxaline core. acs.org Dehydrogenative annulation, a process that involves the formation of C-N and C-C bonds with the liberation of hydrogen gas or water, is a particularly elegant strategy. organic-chemistry.org Iridium-based catalysts have shown exceptional promise in this area, enabling the direct cyclization of aromatic amines with diols to form N-heterocyclic compounds, with water often being the sole byproduct. organic-chemistry.org This method avoids the need for pre-functionalized substrates and harsh oxidants, aligning with the principles of green chemistry.

The synthesis of quinoxalines via this route typically involves the reaction of a substituted o-phenylenediamine with a vicinal diol. researchgate.net The iridium catalyst facilitates the dehydrogenation of the diol to the corresponding 1,2-dicarbonyl compound in situ, which then undergoes condensation with the diamine to form the quinoxaline ring. This tandem process is highly efficient and can be performed in environmentally benign solvents like water. organic-chemistry.org

Understanding the catalytic cycle is paramount for optimizing reaction efficiency and catalyst design. For iridium-catalyzed dehydrogenative couplings, mechanistic studies point to the involvement of metal-ligand cooperation. organic-chemistry.org The catalytic cycle is believed to commence with the dehydrogenation of the alcohol (diol) to form an iridium-hydride (Ir-H) intermediate and a carbonyl compound. organic-chemistry.org

This Ir-H species is considered a key active intermediate in the catalytic process. organic-chemistry.org Subsequent steps involve the condensation of the in situ-generated dicarbonyl with the o-phenylenediamine, followed by a final dehydrogenative aromatization to yield the quinoxaline product and regenerate the active iridium catalyst. The efficiency of these catalytic systems is high, with some protocols achieving excellent isolated yields. The critical role of the Ir-H intermediate has been supported by control experiments where a pre-synthesized Ir-H complex was shown to be competent in catalyzing the quinoxaline synthesis. organic-chemistry.org

A major focus of modern synthetic chemistry is the utilization of renewable feedstocks derived from biomass. researchgate.net Glycerol (propane-1,2,3-triol), a readily available and inexpensive byproduct of biodiesel production, is a prime example of a versatile bio-platform molecule. researchgate.netbutler.edu Its potential as a sustainable starting material for a wide range of chemicals is an area of intensive research. rsc.org

Transition Metal-Catalyzed Dehydrogenative Annulations (e.g., Iridium Catalysis)

Analytical Techniques for Reaction Monitoring and Product Characterization in Synthetic Research

Rigorous analytical oversight is essential in synthetic research to monitor reaction progress, identify intermediates, and confirm the structure and purity of the final product, this compound. A suite of chromatographic and spectroscopic techniques is routinely employed for these purposes.

Reaction Monitoring: The progress of synthetic reactions is most commonly tracked using Thin-Layer Chromatography (TLC). ijrar.orgjocpr.com This rapid and cost-effective technique allows chemists to qualitatively observe the consumption of starting materials and the formation of the product over time, aiding in the determination of reaction completion.

Product Purification and Characterization: Once the reaction is complete, the crude product is purified, often using flash column chromatography. udayton.edu Following purification, a comprehensive set of analytical methods is used to unequivocally confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules. udayton.edu They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's structure, including the position of the methyl groups on the quinoxaline core. asmarya.edu.ly

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). jocpr.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the product's identity. mdpi.com It is often coupled with liquid chromatography (LC-MS) for simultaneous separation and analysis. ijrar.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com For quinoxalines, characteristic stretching bands for C=N and aromatic C=C bonds can be observed. mdpi.com

Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared against the theoretical values calculated from the proposed molecular formula to support the structural assignment and assess purity. asmarya.edu.ly

Table 2: Summary of Analytical Techniques for this compound Synthesis

| Technique | Purpose | Information Obtained |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction progress, component separation. ijrar.orgjocpr.com |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Detailed molecular structure, chemical environment of atoms. udayton.edumdpi.com |

| Mass Spectrometry (MS/LC-MS) | Molecular Weight & Formula | Confirms molecular weight and elemental composition. ijrar.orgjocpr.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic bonds (e.g., C=N, C=C). mdpi.com |

| Elemental Analysis | Purity and Formula Verification | Provides C, H, N percentage composition. asmarya.edu.ly |

Spectroscopic Methods in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

While specific experimental spectra for this compound are not widely published in publicly accessible databases, the expected chemical shifts and splitting patterns can be predicted based on the analysis of closely related isomers, such as 2-methylquinoxaline and 2,3-dimethylquinoxaline.

In the anticipated ¹H NMR spectrum of this compound, distinct signals for the aromatic and methyl protons would be observed. The proton on the pyrazine ring (at position 3) would likely appear as a singlet in the downfield aromatic region. The three protons of the benzene portion of the ring system would exhibit characteristic splitting patterns (doublets or triplets) based on their coupling with adjacent protons. The two methyl groups at positions 2 and 8 would each produce a sharp singlet, with the C8-methyl appearing at a slightly different chemical shift than the C2-methyl due to their distinct electronic environments.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the aromatic rings from the sp³-hybridized carbons of the methyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands. These would include C-H stretching vibrations for both the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the quinoxaline ring system, and C-H bending vibrations. The NIST WebBook provides an IR spectrum for the structurally similar 2,8-dimethylquinoline, which can serve as a useful reference for the expected vibrational frequencies.

Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecular structure through fragmentation patterns. For this compound (C₁₀H₁₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (158.20 g/mol ). chemsrc.com Common fragmentation pathways for quinoxaline derivatives often involve the loss of methyl groups or cleavage of the pyrazine ring, which would result in characteristic fragment ions in the mass spectrum. Data for related compounds like 2,3-dimethylquinoxaline, available in databases such as mzCloud, show a strong molecular ion peak and predictable fragmentation, which provides a basis for interpreting the mass spectrum of the 2,8-isomer. mzcloud.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation |

| ¹H NMR | Signals for aromatic protons (doublets, triplets) and two distinct methyl singlets. |

| ¹³C NMR | Ten distinct signals corresponding to the unique carbon atoms. |

| IR | C-H (aromatic and aliphatic), C=N, and C=C stretching bands. |

| MS | Molecular ion peak [M]⁺ at m/z ≈ 158. |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds like this compound, these methods are crucial for assessing purity and separating it from any unreacted starting materials, byproducts, or other isomers.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A spot of the compound is applied to a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For quinoxaline derivatives, silica (B1680970) gel is a common stationary phase, and mixtures of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297) are often used as the mobile phase. niscpr.res.in The purity of a this compound sample can be initially assessed by the presence of a single spot on the TLC plate under UV visualization.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It offers high resolution and is widely used for purity assessment and the separation of closely related isomers. The separation of positional isomers, such as the various dimethylquinoxalines, can be challenging due to their similar physical and chemical properties.

Developing an HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with an acid modifier like formic acid). researchgate.netresearchgate.net The retention time of this compound would be a key parameter for its identification and for distinguishing it from other isomers under a specific set of chromatographic conditions.

Gas Chromatography (GC): GC is another high-resolution separation technique, particularly well-suited for volatile and thermally stable compounds like this compound. The sample is vaporized and injected into a column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. A specification sheet for the related 2,3-dimethylquinoxaline indicates that gas chromatography is used to confirm its purity, achieving a level of ≥96.0%. thermofisher.com For the analysis of dimethylquinoxaline isomers, a capillary column would be employed, and the separation would be optimized by adjusting the temperature program. nih.gov When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra for each, allowing for positive identification.

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Parameters |

| TLC | Reaction monitoring, preliminary purity check | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate mixtures |

| HPLC | Purity assessment, isomer separation | Column: Reversed-phase (e.g., C18); Mobile Phase: Acetonitrile/Water or Methanol/Water gradients |

| GC | Purity assessment, isomer separation | Column: Capillary column; Detector: FID or Mass Spectrometer (MS) |

Chemical Reactivity and Mechanistic Studies of 2,8 Dimethylquinoxaline Derivatives

Fundamental Reactivity Patterns of Quinoxaline (B1680401) Scaffolds

The quinoxaline ring system possesses a unique electronic structure that governs its reactivity. The pyrazine (B50134) moiety is electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack but activates the pyrazine ring for nucleophilic substitution.

The quinoxaline scaffold can undergo both oxidation and reduction, with the outcome depending on the specific reagents and reaction conditions. researchgate.net

Oxidation: Oxidation reactions can target either the nitrogen atoms in the pyrazine ring or the carbon atoms of the benzene ring. researchgate.netsapub.org

N-Oxidation: Treatment with peracids typically leads to the formation of quinoxaline-N-oxides. For instance, oxidation of quinoxaline with a peracid can yield quinoxaline-1,4-di-N-oxide. researchgate.netsapub.org These N-oxides are important intermediates for further functionalization of the quinoxaline ring. nih.gov

Ring Oxidation: Strong oxidizing agents, such as alkaline potassium permanganate, can lead to the cleavage of the benzene ring, resulting in the formation of pyrazine-2,3-dicarboxylic acid. researchgate.netsapub.org In some cases, alkyl side chains can be oxidized. For example, 2,3-dimethylquinoxaline (B146804) can be oxidized by selenium dioxide (SeO₂) to yield 2-formylquinoxaline. nih.gov

Reduction: Reduction of the quinoxaline ring is also a common transformation.

Catalytic Hydrogenation: Catalytic reduction can yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. sapub.org

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can also be used to produce tetrahydroquinoxalines. The use of sodium in THF has been reported to yield 1,4-dihydroquinoxalines. sapub.org The redox properties of quinoxalines are utilized in various applications, including polymer chemistry and biological systems. researchgate.net A study on quinoxaline-1,4-dioxides found that porcine aldehyde oxidase could catalyze the N-oxide reduction specifically at the N1 position. nih.gov

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| N-Oxidation | Peracid | Quinoxaline-1,4-di-N-oxide | researchgate.netsapub.org |

| Ring Oxidation | Alkaline KMnO₄ | Pyrazine-2,3-dicarboxylic acid | researchgate.netsapub.org |

| Side-chain Oxidation | SeO₂ | 2-Formylquinoxaline (from 2,3-dimethylquinoxaline) | nih.gov |

| Reduction | LiAlH₄ or Catalytic H₂ | 1,2,3,4-Tetrahydroquinoxaline | sapub.org |

| Reduction | Sodium in THF | 1,4-Dihydroquinoxaline | sapub.org |

Electrophilic Substitution: Due to the deactivating effect of the nitrogen atoms in the pyrazine ring, electrophilic aromatic substitution on the quinoxaline nucleus is generally difficult. When it does occur, substitution preferentially takes place on the benzene ring, typically at the C5 and C8 positions. sgbaukrc.ac.in

Nucleophilic Substitution: The electron-deficient nature of the pyrazine ring makes the quinoxaline scaffold highly susceptible to nucleophilic attack. rsc.org This is a key pathway for the functionalization of quinoxalines.

Nucleophilic Aromatic Substitution of Hydrogen (SNArH): Quinoxalines can react with strong nucleophiles, such as organolithium or Grignard reagents, to substitute a hydrogen atom, usually at the C2 or C3 position. nih.gov This reaction often requires an oxidizing agent to rearomatize the intermediate adduct. nih.gov

Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of a substituent onto the quinoxaline ring using carbanions. rsc.org For example, quinoxaline N-oxides readily undergo VNS reactions with various carbanions to introduce cyanoalkyl, sulfonylalkyl, or benzyl (B1604629) groups. rsc.org

Substitution of Leaving Groups: Quinoxalines bearing a good leaving group, such as a halogen at the C2 or C3 position (e.g., 2-chloroquinoxaline), readily undergo SNAr reactions where the leaving group is displaced by a nucleophile. rsc.orgudayton.edu

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms of reactions involving quinoxaline derivatives is crucial for controlling reaction outcomes and designing synthetic strategies.

Many reactions of quinoxalines proceed through discrete, often isolable, intermediates.

Quinoxaline Synthesis: The most common synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov The mechanism is a stepwise process:

Nucleophilic attack of one amino group on a carbonyl group to form a hemiaminal intermediate. chim.it

Dehydration to form an imine (Schiff base).

Intramolecular cyclization via attack of the second amino group on the remaining carbonyl. chim.it

A second dehydration step yields a dihydroquinoxaline intermediate. chim.it

Oxidation of the dihydroquinoxaline (often by air) affords the final aromatic quinoxaline product. chim.it

Nucleophilic Substitution: The mechanism for nucleophilic substitution on a monosubstituted quinoxaline involves the addition of the nucleophile to an electrophilic carbon of the pyrazine ring (e.g., C2 or C3). nih.govnih.gov This forms a non-aromatic, negatively charged intermediate (a Meisenheimer-type complex). Subsequent elimination of a leaving group (like a hydride ion in SNArH, which requires an oxidant) restores the aromaticity of the ring system. nih.gov

Controlling the position of substitution (regioselectivity) and the spatial arrangement of atoms (stereochemistry) is a central theme in the chemistry of substituted quinoxalines.

Regioselectivity is a significant consideration in the synthesis of asymmetrically substituted quinoxalines, particularly when using unsymmetrical o-phenylenediamines or 1,2-dicarbonyl compounds. researchgate.netnih.gov For instance, the reaction of a substituted o-phenylenediamine with an unsymmetrical dicarbonyl compound can potentially lead to two different regioisomeric products. Similarly, the Diels-Alder cycloaddition reactions of quinoxaline quinones have been investigated for their regioselectivity. niscpr.res.in Dual-protein systems involving lipase (B570770) and hemoglobin have also been shown to achieve moderate regioselectivity in quinoxaline synthesis. acs.org

| Reaction Type | Reactants | Key Observation | Reference |

|---|---|---|---|

| Condensation Synthesis | Unsymmetrical o-phenylenediamine and unsymmetrical 1,2-dicarbonyl | Formation of regioisomeric products is possible; selectivity can be controlled by reaction conditions. | researchgate.netnih.gov |

| Diels-Alder Cycloaddition | Quinoxaline quinones and dienes | Regiospecific attack at either the quinonoid or heterocyclic ring can be modeled. | niscpr.res.in |

| Enzymatic Synthesis | 1,2-diaminobenzenes and β-ketoesters | A dual-protein system (lipase/hemoglobin) exhibited moderate regioselectivity. | acs.org |

The distribution of products in reactions involving substituted quinoxalines is governed by a combination of electronic and steric factors.

Electronic Effects: The electronic nature of the substituents on both the quinoxaline ring and the reacting partner is paramount. In nucleophilic substitution reactions, electron-donating groups on the quinoxaline ring can decrease the electrophilicity of the pyrazine carbons, making the reaction more difficult. nih.gov Conversely, electron-withdrawing groups enhance reactivity towards nucleophiles. udayton.edu The strength of the nucleophile is also critical; stronger nucleophiles are often required to react with less activated quinoxaline systems. nih.gov

Steric Hindrance: The size of the substituents near the reaction center can significantly influence the reaction's feasibility and product distribution. nih.gov For example, in the nucleophilic substitution of 2-substituted quinoxalines, a bulky substituent at the C2 position can hinder the approach of a nucleophile to the C3 position. nih.gov This steric hindrance can affect reaction yields and, in cases of multiple potential reaction sites, can dictate the regiochemical outcome. acs.org

Regioselectivity and Stereochemical Control in Reactions

Derivatization Strategies for Analytical and Research Methodologies

The inherent chemical structure of the quinoxaline scaffold lends itself to a variety of derivatization strategies that are pivotal in analytical chemistry and advanced research. These methods enhance detectability, facilitate separation, and enable the detailed structural elucidation of various molecules.

Quinoxaline Formation for Analytical Detection of Dicarbonyl Compounds

The reaction between an o-phenylenediamine and an α-dicarbonyl compound to form a stable quinoxaline ring is a cornerstone of analytical methods for detecting and quantifying reactive carbonyl species. mdpi.com These dicarbonyl compounds, such as methylglyoxal (B44143) and glyoxal, are often present at low concentrations in complex biological and food matrices and typically lack strong chromophores, making their direct detection challenging. nih.govresearchgate.net Derivatization converts these analytes into more hydrophobic and easily detectable quinoxaline products, which are well-suited for techniques like liquid chromatography with fluorescence or mass spectrometry detection. mdpi.comnih.gov

The most common derivatization reagent for α-dicarbonyl compounds is o-phenylenediamine (OPD). nih.gov The reaction involves the condensation of the two amino groups of OPD with the two adjacent carbonyl groups of the analyte to form a stable, aromatic quinoxaline derivative. mdpi.com For instance, the reaction of OPD with methylglyoxal yields 2-methylquinoxaline (B147225), a derivative with high sensitivity in mass spectrometry. nih.gov

Various reagents have been developed to optimize this reaction for different analytical scenarios. The selection is often guided by the need to enhance properties such as chromatographic retention, ionization efficiency in mass spectrometry, or fluorescence. mdpi.com Optimized protocols focus on controlling reaction conditions like pH, temperature, and reaction time to ensure complete and reproducible derivatization, minimizing the formation of side products.

Table 1: Common Derivatization Reagents for α-Dicarbonyl Compounds

| Derivatization Reagent | Target Analyte Type | Resulting Derivative | Key Advantages |

| o-Phenylenediamine (OPD) | α-Dicarbonyls (e.g., Methylglyoxal) | Quinoxalines | Forms stable derivatives with high MS sensitivity. nih.gov |

| 2,3-Diaminonaphthalene (DAN) | α-Dicarbonyls | Benzo[g]quinoxalines | Produces highly fluorescent derivatives. nih.gov |

| Phenylhydrazine (PH) | α-Keto acids | Phenylhydrazones | Stabilizes highly reactive and easily degraded metabolites. nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | General Carbonyls | Dinitrophenylhydrazones | Widely used for a broad range of carbonyl compounds. nih.gov |

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for ensuring accuracy and precision. wuxiapptec.com An IS is a compound of known quantity added to every sample, calibrator, and quality control to correct for variations that can occur during sample preparation, injection, and analysis, such as analyte loss or matrix effects that cause ion suppression or enhancement. wuxiapptec.com

2,8-Dimethylquinoxaline can serve as an excellent structural analogue internal standard. When analyzing other quinoxaline derivatives, its chemical and physical properties are very similar to the analytes of interest, ensuring it behaves consistently during the analytical process. However, its different mass allows it to be distinguished by the mass spectrometer.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N). wuxiapptec.comnih.gov A SIL-IS has nearly identical chemical and physical properties, including extraction recovery and chromatographic retention time, to the analyte. wuxiapptec.com Therefore, a ¹³C- or deuterium-labeled this compound would be the gold standard IS for quantifying its unlabeled counterpart, as it co-elutes and experiences the same matrix effects, providing the most accurate correction.

Table 2: Comparison of Internal Standard Types for Quinoxaline Analysis

| Internal Standard Type | Example | Advantages | Disadvantages |

| Structural Analogue | This compound (for other quinoxalines) | Similar chemical properties to the analyte; more readily available and less expensive than SIL-IS. wuxiapptec.com | May have slightly different chromatographic retention and ionization efficiency, potentially leading to less accurate correction for matrix effects. wuxiapptec.com |

| Stable Isotope-Labeled (SIL) | ¹³C₆-2,8-Dimethylquinoxaline | Nearly identical physical and chemical properties to the analyte; co-elutes and corrects for matrix effects most effectively. wuxiapptec.comnih.gov | More expensive and may require custom synthesis. whitman.edu |

Chiral Derivatization for Stereochemical Analysis in Organic Synthesis

Determining the absolute stereochemistry of chiral molecules is a fundamental task in organic synthesis and pharmaceutical development. Chiral derivatization is a powerful strategy used to analyze enantiomers, which are non-superimposable mirror-image isomers. This method involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard non-chiral chromatographic techniques like HPLC. nih.gov

The quinoxaline structure can be incorporated into this process for stereochemical analysis. For example, the chirality of steroidal compounds has been investigated by synthesizing steroidal quinoxalines. mdpi.com This is achieved by condensing a chiral steroidal ketone, which contains an α,β-unsaturated ketone moiety, with a substituted or unsubstituted diaminobenzene. mdpi.com This reaction creates diastereomeric steroidal quinoxalines. The distinct chiroptical properties of these resulting diastereomers can then be analyzed using techniques such as circular dichroism (CD) spectropolarimetry, which provides information about the molecule's three-dimensional structure and helicity. mdpi.com This structure-chirality relationship is valuable for designing and developing new chiral molecules of biological and pharmaceutical importance. mdpi.com

Theoretical and Computational Investigations of 2,8 Dimethylquinoxaline: Unraveling Molecular Behavior

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular stability. For quinoxaline (B1680401) derivatives, these calculations help elucidate the influence of substituent groups on the electronic nature of the parent ring system.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov For a molecule like 2,8-dimethylquinoxaline, DFT is employed to find the most stable three-dimensional arrangement of atoms—the optimized geometry—by minimizing the total energy of the system. This process involves iterative adjustments of bond lengths, bond angles, and dihedral angles until a true energy minimum is reached. nih.gov

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide crucial electronic properties. nih.gov These properties include the distribution of electron density, molecular orbital energies, and electrostatic potential, which together govern the molecule's chemical behavior. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. pmf.unsa.ba A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com For quinoxaline derivatives, the positions of substituent groups can significantly influence the energies of these orbitals and the magnitude of the gap.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.1381 |

| ELUMO | -2.2463 |

| HOMO-LUMO Gap (ΔE) | 3.8918 |

Illustrative data for a substituted quinoxalin-2-one derivative, demonstrating typical computational outputs. The HOMO and LUMO are localized across the quinoxaline system. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, using a color scale to represent different potential values. chemrxiv.org

Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms, such as the nitrogen atoms in the quinoxaline ring. dtic.mil Regions with a positive potential (colored blue) are electron-poor, usually around hydrogen atoms, and are sites for nucleophilic attack. The MEP provides a comprehensive picture of how a molecule will interact with other charged or polar species, which is crucial for understanding noncovalent interactions. chemrxiv.orgcore.ac.uk

Thermochemical properties, such as the heat of formation, are vital for assessing the energetic stability of a compound. Ab initio methods are highly accurate quantum chemistry calculations that derive these properties from first principles without relying on experimental data, though they are computationally intensive. Semi-empirical methods offer a faster alternative by incorporating some experimental parameters, providing a reasonable approximation of thermochemical values.

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Computational methods calculate this value by first determining the total atomization energy of the molecule—the energy required to break it down into its constituent atoms. dtic.mil This computed energy is then combined with the known experimental enthalpies of formation for the individual atoms to derive the molecule's heat of formation. nih.gov

Isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, are often used to improve the accuracy of calculated reaction enthalpies and heats of formation by canceling out systematic errors in the calculations. nih.gov

Due to a lack of published computational data for this compound, the following table provides experimentally determined thermochemical data for the related isomer, 2,3-dimethylquinoxaline (B146804).

| Thermochemical Property | Value (kJ·mol-1) |

|---|---|

| Standard Molar Enthalpy of Sublimation (ΔHsub°) at 298.15 K | 79.4 ± 1.1 |

Experimental thermochemical data for 2,3-dimethylquinoxaline, determined using the Knudsen mass-loss effusion technique. acs.org

Ab Initio and Semi-Empirical Methodologies for Thermochemical Studies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal how a molecule like this compound behaves in different environments, such as in a solvent or interacting with other molecules. rsc.org

These simulations provide detailed information on the conformational flexibility of the molecule. For a semi-rigid structure like this compound, this may involve the rotation of the methyl groups. More importantly, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules arrange themselves in condensed phases. rsc.org This is particularly relevant for understanding crystal packing and the behavior of the compound in solution.

Computational Prediction of Reactivity, Regioselectivity, and Mechanistic Pathways

Theoretical and computational chemistry offers a powerful lens through which to understand and predict the chemical behavior of molecules like this compound and its isomers. By employing sophisticated computational models, researchers can elucidate the intricate details of reaction mechanisms, forecast the likely sites of chemical attack (regioselectivity), and rationalize observed reactivity patterns. These in silico investigations provide a valuable complement to experimental work, offering insights that are often difficult or impossible to obtain through laboratory methods alone.

One notable area of investigation has been the study of the regioselective oxidation of dimethylquinoxaline derivatives. rsc.org For instance, in the case of closely related 2,3-dimethyl-6-substituted-quinoxalines, density functional theory (DFT) has been utilized to explore the nucleophilic character of the nitrogen atoms within the quinoxaline ring system. rsc.org The choice of computational method is critical for obtaining accurate predictions. In these studies, structures were optimized using the ωB97XD functional with a 6-311G++(d,p) basis set, a combination known for its robust performance in describing non-covalent interactions, which can be crucial in understanding reaction pathways. rsc.org

To further probe the electronic properties governing reactivity, the highest occupied molecular orbitals (HOMOs) were modeled. rsc.org The spatial distribution of the HOMO is often indicative of the sites most susceptible to electrophilic attack. For the 2,3-dimethylquinoxaline derivatives, these calculations, performed at the HF/6-311G++(d,p) level of theory, revealed an asymmetric electron density. rsc.org This asymmetry is a key factor in the differential nucleophilicity of the two nitrogen centers within the quinoxaline core, suggesting that one nitrogen is more reactive than the other. rsc.org

The prediction of mechanistic pathways often involves the calculation of the energies of various intermediates and transition states. By mapping out the potential energy surface, the most energetically favorable reaction route can be identified. For the oxidation of 2,3-dimethyl-6-substituted-quinoxalines with selenium dioxide, semi-empirical methods like PM6 have been employed to calculate the heats of formation of the proposed mesomeric forms and reaction intermediates. rsc.org These calculations allowed researchers to trace the reaction routes that proceed through the lowest energy barriers, thereby explaining the observed regioselectivity. rsc.org The energetic diagrams constructed from these computations can reveal a preference for the formation of one regioisomer over another. rsc.org For most derivatives studied, a consistent preference for one particular regioisomer was found, with the notable exception of 2,3-dimethylquinoxaline itself (an electron-donating substituted derivative), which showed a preference for the alternative regioisomer. rsc.org

Correlation of Theoretical Studies with Experimental Kinetic and Thermodynamic Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. This correlation provides confidence in the computational models and their ability to accurately describe the chemical reality. In the study of 2,3-dimethylquinoxaline derivatives, the theoretical predictions of nitrogen atom reactivity were directly compared with experimental data. rsc.org

The following table summarizes the correlation between the theoretical approaches and the experimental findings for the study of regioselective oxidation in 2,3-dimethylquinoxaline derivatives:

| Theoretical Method | Computational Prediction | Experimental Verification |

| DFT (ωB97XD/6-311G++(d,p)) | Optimized molecular structures of 2,3-dimethyl-6-substituted-quinoxalines. | Characterization of compounds by NMR spectroscopy. rsc.org |

| HF/6-311G++(d,p) | Asymmetric electron density in the Highest Occupied Molecular Orbitals (HOMOs), indicating asymmetric nucleophilicity. | ¹H NMR titration to determine the reactivity ratio (ΔK). rsc.org |

| PM6 Semi-empirical Calculations | Heats of formation of intermediates, identifying the minimum energy reaction pathways and predicting regioselectivity. | Observed formation of specific carbaldehyde regioisomers. rsc.org |

This integrated approach, combining computational prediction with experimental validation, provides a comprehensive understanding of the factors governing the reactivity and regioselectivity of dimethylquinoxaline systems. The strong correlation between the theoretical calculations and the experimental kinetic and thermodynamic data underscores the predictive power of modern computational chemistry in unraveling complex molecular behavior. rsc.org

Advanced Applications in Coordination Chemistry, Supramolecular Science, and Functional Materials

Coordination Chemistry of 2,8-Dimethylquinoxaline as a Ligand

The nitrogen atoms within the pyrazine (B50134) ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This characteristic allows the molecule to act as a ligand, forming stable complexes with a wide range of transition metals. The study of these metal complexes reveals fundamental insights into metal-ligand interactions and opens avenues for designing materials with specific catalytic, magnetic, or optical properties.

Synthesis and Characterization of Metal Complexes with Quinoxaline (B1680401) Derivatives

The synthesis of metal complexes involving quinoxaline derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. indianjournal.net Various synthetic methodologies, including conventional solution-based methods and hydrothermal techniques, have been employed to generate mononuclear, binuclear, and polynuclear complexes. isca.in

A notable example involves a silver(I) complex synthesized with a related ligand, 2,3-diethyl-7,8-dimethylquinoxaline. This compound was prepared by combining the quinoxaline derivative with silver nitrate in methanol (B129727), leading to the formation of crystals suitable for X-ray analysis. iucr.org

Quinoxaline derivatives, including this compound, exhibit remarkable versatility in their coordination behavior, adopting various binding modes depending on the metal ion, the counter-anion, and the reaction conditions. The primary binding modes include:

Monodentate: The ligand coordinates to a single metal center through one of its nitrogen atoms. This mode is less common for simple quinoxalines but can be observed in sterically crowded complexes or when competing with strongly coordinating ligands. nsf.gov

Bidentate (Chelating): Both nitrogen atoms of the pyrazine ring coordinate to the same metal center, forming a stable chelate ring. This is a common mode for many quinoxaline derivatives.

Bidentate (Bridging): The ligand links two different metal centers, with each nitrogen atom coordinating to a separate metal ion. This mode is crucial for the formation of polynuclear complexes and coordination polymers. isca.in

In the crystal structure of the silver(I) complex with 2,3-diethyl-7,8-dimethylquinoxaline, [Ag₂(C₁₄H₁₈N₂)₂(NO₃)₂], two distinct coordination modes of the quinoxaline ligand are present simultaneously. One ligand acts as a monodentate ligand, binding to a silver center through only one of its nitrogen atoms. iucr.orgnih.gov The other quinoxaline ligand functions in a bidentate bridging fashion, linking two separate silver cations. iucr.orgnih.gov This concurrent exhibition of multiple binding modes within a single structure highlights the coordinative flexibility of the quinoxaline framework.

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov In the context of coordination chemistry, it involves selecting appropriate metal centers, ligands (like this compound), and counter-anions to guide the assembly of specific architectures, such as discrete clusters, one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.org

The bridging capability of quinoxaline ligands is a key tool in crystal engineering for building extended networks. When this compound acts as a bridging ligand, it can propagate a structural motif in one or more dimensions, leading to the formation of coordination polymers. The structure of the silver(I) complex with 2,3-diethyl-7,8-dimethylquinoxaline demonstrates this principle, where bridging quinoxaline and nitrate ligands work in concert to form an extended polymeric network. iucr.orgnih.gov The interplay of these bridging units results in a complex chain structure, showcasing how ligand functionality directly influences the dimensionality of the final product.

Spectroscopic and Structural Investigations of Metal-Quinoxaline Interactions

Detailed spectroscopic and structural studies are essential for understanding the nature of the bond between the metal and the quinoxaline ligand. IR spectroscopy is particularly useful for observing changes in the vibrational modes of the quinoxaline ring upon coordination. Shifts in the C=N stretching frequencies, for instance, can confirm the involvement of the pyrazine nitrogens in bonding to the metal. ekb.eg NMR spectroscopy provides insights into the structure of the complexes in solution. eurjchem.com

Single-crystal X-ray diffraction provides the most precise data on the coordination environment. In the case of the dimeric silver(I) complex containing the 2,3-diethyl-7,8-dimethylquinoxaline ligand, diffraction data revealed detailed bond lengths and angles. nih.gov For example, the Ag-N bond distances for the bridging quinoxaline were determined to be 2.2600 (17) Å and 2.2492 (17) Å, while the Ag-N bond for the monodentate ligand was 2.2552 (17) Å. nih.gov The N-Ag-N bond angle involving the bridging ligand was found to be nearly linear at 173.50 (6)°. iucr.orgnih.gov

Table 1: Selected Structural Data for the [Ag₂(C₁₄H₁₈N₂)₂(NO₃)₂] Complex

| Parameter | Value | Description |

| Ag1-N1 Bond Length | 2.2600 (17) Å | Bond between Ag1 and the bridging quinoxaline. |

| Ag2-N2 Bond Length | 2.2492 (17) Å | Bond between Ag2 and the bridging quinoxaline. |

| Ag2-N3 Bond Length | 2.2552 (17) Å | Bond between Ag2 and the monodentate quinoxaline. |

| N2-Ag2-N3 Bond Angle | 173.50 (6) ° | Angle around the three-coordinate Ag2 center. |

The anion associated with the metal salt plays a critical, and often underappreciated, role in determining the final structure of a coordination complex. Anions can behave in several ways:

Counter-ion: Non-coordinating anions like PF₆⁻ or BF₄⁻ simply balance the charge of the cationic metal-ligand complex and reside in the crystal lattice without directly bonding to the metal.

Coordinating Ligand: Anions like halides (Cl⁻, Br⁻), pseudohalides (SCN⁻), or oxyanions (NO₃⁻, SO₄²⁻) can directly coordinate to the metal center. mdpi.com

Bridging Ligand: Coordinating anions can also bridge two or more metal centers, contributing to the formation of higher-dimensionality networks. researchgate.net

The structure of the silver(I) complex with 2,3-diethyl-7,8-dimethylquinoxaline provides a clear example of the anion's directive role. iucr.orgnih.gov Here, the nitrate (NO₃⁻) anions are not merely charge-balancing species. One nitrate ion is bidentate to a silver atom, while another bridges two different silver centers, actively participating in the construction of the extended polymeric network. iucr.orgnih.gov This demonstrates that the choice of anion is a crucial parameter in crystal engineering, capable of influencing the connectivity and dimensionality of the resulting architecture.

Supramolecular Chemistry and Self-Assembly of Quinoxaline-Based Systems

Beyond covalent coordination bonds, quinoxaline derivatives like this compound can participate in weaker, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are the foundation of supramolecular chemistry, which focuses on the spontaneous organization of molecules into larger, well-defined structures, a process known as self-assembly. researchgate.net

Quinoxaline-based systems have been engineered to self-assemble into various morphologies, including monolayers, nanoparticles, and textured surfaces. nih.govncu.edu.tw For instance, specific D-A-D-A-D-type molecules incorporating a quinoxaline core have been shown to self-assemble, creating surfaces that enhance light-trapping efficiency for solar-thermal applications. nih.gov In another study, X-shaped organic dyes based on a quinoxaline unit were developed to serve as a p-type self-assembled monolayer (SAM) in tin perovskite solar cells, achieving high power conversion efficiencies and demonstrating excellent stability. ncu.edu.twresearchgate.net These examples underscore the potential of using the quinoxaline framework to program molecular self-assembly for the creation of advanced functional materials.

Design Principles for Molecular Recognition and Host-Guest Systems

The design of host-guest systems hinges on the principles of molecular recognition, where a host molecule selectively binds to a guest molecule through non-covalent interactions. The quinoxaline moiety can be incorporated into both host and guest molecules, with its nitrogen atoms acting as hydrogen bond acceptors and the aromatic system participating in π-π stacking interactions.

In the context of this compound and its derivatives, these design principles are evident in the formation of chemosensors and coordination polymers. For instance, quinoxalinium salts have been developed as chemosensors that operate through a dual-mode of action: nucleophilic addition and the formation of a host-guest type complex. researchgate.net The selectivity of these sensors for different anions is a direct result of the specific molecular interactions between the quinoxalinium host and the anionic guest.

Furthermore, flexible bidentate aluminum Lewis acids have been designed to form host-guest assemblies with nitrogen-based ditopic donors like quinoxaline. rsc.org The ability of these systems to form stable 1:1 adducts highlights the importance of ligand flexibility and the Lewis acidic nature of the metal centers in achieving molecular recognition. rsc.org

A concrete example of a coordination compound involving a related derivative is the silver(I) complex with 2,3-diethyl-7,8-dimethylquinoxaline. In this structure, the quinoxaline ligand exhibits varied bonding behavior, acting as both a bridging and a monodentate ligand, showcasing the versatility of the quinoxaline core in coordinating with metal ions. nih.govresearchgate.net

The following table summarizes key design principles and examples in molecular recognition involving quinoxaline derivatives:

| Design Principle | Interacting Moiety | Example System | Resulting Assembly |

| Host-Guest Complexation | Quinoxalinium Cation (Host) | Quinoxalinium salts with anions (Guest) | Anion-specific chemosensor |

| Lewis Acid-Base Interaction | Quinoxaline Nitrogen Atoms (Base) | Bidentate Aluminum Lewis Acid (Acid) | 1:1 colored adduct |

| Coordination Bonding | Quinoxaline Nitrogen Atoms | Silver(I) ions | Polymeric network |

Exploration of Intermolecular Interactions in Supramolecular Assemblies

Supramolecular assemblies are complex chemical systems held together by intermolecular forces. The study of these interactions is crucial for understanding and controlling the self-assembly of molecules into larger, ordered structures. The this compound framework offers several features that drive these interactions, including hydrogen bonding capabilities, π-π stacking, and potential for halogen bonding.

In the solid state, derivatives of this compound can form intricate networks. For example, the crystal structure of poly[(μ-2,3-diethyl-7,8-dimethylquinoxaline-κ²N:N′)(2,3-diethyl-7,8-dimethylquinoxaline-κN)-μ-nitrato-κ²O:O′-nitrato-κ²O,O′-disilver(I)] reveals a complex polymeric chain where both the quinoxaline ligands and nitrate anions bridge silver(I) centers. nih.govresearchgate.net This assembly is stabilized by a combination of coordination bonds and weaker intermolecular forces.

The formation of such supramolecular structures is highly dependent on the nature of the substituents on the quinoxaline ring. These substituents can influence the steric hindrance and the electronic properties of the molecule, thereby directing the self-assembly process.

Contributions to Functional Materials and Devices

The photophysical and electronic properties of quinoxaline derivatives have led to their exploration in a variety of functional materials and devices, particularly in the field of organic electronics and photocatalysis.

Organic Electronic and Optoelectronic Materials Development

Quinoxaline-based molecules are recognized as versatile building blocks for π-conjugated systems, which are the cornerstone of organic electronic devices. Their electron-deficient nature makes them suitable as n-type semiconductors, although they can be modified to exhibit p-type characteristics.

Several new quinoxaline derivatives have been synthesized and incorporated as organic semiconductors in top-contact/bottom-gate organic thin-film transistors (OTFTs). researchgate.net For instance, thin films of a novel quinoxaline derivative have demonstrated p-channel characteristics with respectable hole mobilities and high current on/off ratios. researchgate.net Pyrazinoquinoxaline derivatives have also been investigated for their potential in flexible electronic devices, with studies showing a clear correlation between the crystal packing of the molecules and their charge transport properties. researchgate.net

The quinoxaline scaffold is a key component in the design of luminescent materials, particularly in the development of phosphorescent metal complexes for applications such as organic light-emitting diodes (OLEDs) and biological imaging. The photophysical properties of these materials can be finely tuned by modifying the ligands.

For example, iridium(III) and platinum(II) complexes incorporating 2-phenylquinoxaline-type ligands have been extensively studied. By altering the electron-donating and electron-withdrawing substituents on the cyclometallating ligand, the emission wavelength of these complexes can be tuned across the visible spectrum, from yellow to deep-red. The development of deep-red emitting iridium(III) complexes with 2-thienyl quinoxaline type ligands further demonstrates this tunability.

The following table provides a summary of the performance of a quinoxaline-based organic semiconductor in an OTFT:

| Fabrication Method | Hole Mobility (cm²/Vs) | Current On/Off Ratio |

| Solution Process | 2.6 × 10⁻⁵ | 1.8 × 10⁵ |

| Vacuum Deposition | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |

Photocatalytic Systems and Redox Catalysis

While this compound itself is not a widely reported photocatalyst, the broader family of quinoxaline derivatives has been implicated in photocatalytic and electrocatalytic reactions. The nitrogen-containing heterocyclic ring can participate in electron transfer processes, making it a region of interest for redox catalysis.

The functionalization of quinoxalin-2(1H)-ones through photo- and electrocatalytic methods has emerged as a powerful strategy for their modification. researchgate.net These reactions, which include arylation, alkylation, and amination, often proceed through radical intermediates generated under photocatalytic conditions. researchgate.net

Photoredox catalysis relies on the ability of a photocatalyst to absorb light and initiate an electron transfer cascade. In systems involving quinoxaline-related structures, the mechanism often involves the excited state of a photosensitizer transferring an electron to or from the quinoxaline moiety, generating a radical ion.

Fundamental studies on electron transfer mechanisms involving related heterocyclic structures, such as quinolines and acridines, provide a framework for understanding the potential role of quinoxalines. These studies suggest that electron transfer processes can initiate cell signaling cascades and other chemical transformations.

Environmental Applications (e.g., Degradation of Pollutants)

Following extensive research, it has been determined that there is currently no available scientific literature detailing the specific environmental applications of this compound, particularly concerning its role in the degradation of pollutants. Research into the environmental remediation capabilities of quinoxaline derivatives has often centered on other isomers or related compounds. Therefore, detailed research findings, data tables, and specific examples for the environmental applications of this compound cannot be provided at this time.

Chemical Sensor Research and Detection Platforms

Similarly, a comprehensive review of scientific databases and literature reveals a lack of specific research on the application of this compound in chemical sensor research and the development of detection platforms. While the broader class of quinoxaline compounds has been investigated for its potential in creating fluorescent and colorimetric sensors for various analytes, studies focusing explicitly on the 2,8-dimethyl substituted isomer are not present in the available body of scientific work. Consequently, it is not possible to present detailed research findings or data tables on the use of this compound for these purposes.

Future Research Directions and Emerging Paradigms for 2,8 Dimethylquinoxaline Studies

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future of 2,8-dimethylquinoxaline synthesis lies in the adoption of green chemistry principles. Researchers are increasingly focusing on developing methods that are not only efficient but also environmentally benign and economically viable.

Key areas of development include:

Catalytic Systems: There is a growing interest in using earth-abundant metal catalysts, such as cobalt, to drive the synthesis of quinoxalines. rsc.org These catalysts offer a more sustainable alternative to precious metal catalysts. Research into phosphine-free cobalt(II) complexes, for instance, has shown promise in the dehydrogenative coupling reactions that form the quinoxaline (B1680401) core. rsc.org

Green Solvents: The use of hazardous organic solvents is a significant environmental concern. Upcoming research will likely explore the use of greener alternatives, such as natural deep eutectic solvents (NADESs). researchgate.net These solvents are often biodegradable, non-toxic, and can lead to faster reaction times and high yields at room temperature. researchgate.net

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Cobalt-Catalyzed Dehydrogenative Coupling | Utilizes earth-abundant metal catalysts; phosphine-free systems. rsc.org | Reduced cost, lower toxicity, and increased sustainability. rsc.org |

| Natural Deep Eutectic Solvents (NADESs) | Use of biodegradable and non-toxic solvents like choline (B1196258) chloride/water. researchgate.net | Environmentally friendly, rapid reaction times, and high yields. researchgate.net |

| Domino One-Pot Reactions | Multi-step reactions are carried out in a single pot. | Reduced solvent usage, energy consumption, and purification steps. |

Advanced Computational Chemistry for Predictive Modeling and Materials Design

Computational chemistry is set to become an indispensable tool in the study of this compound. By leveraging advanced modeling techniques, researchers can predict the properties of novel derivatives and design materials with tailored functionalities.

Future computational approaches will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations will be crucial for predicting the binding affinity and interaction of this compound-based compounds with biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling will continue to be a valuable tool for predicting the biological activity of new quinoxaline derivatives, guiding the synthesis of compounds with enhanced therapeutic potential.

| Computational Method | Application in this compound Research | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic and structural properties. | Understanding of reactivity, stability, and spectroscopic signatures. |

| Molecular Docking | Simulation of ligand-protein interactions. researchgate.net | Prediction of binding modes and affinities for drug design. researchgate.net |

| QSAR | Correlation of chemical structure with biological activity. | Guidance for the synthesis of compounds with desired activities. |

Novel Architectures in Coordination Polymers and Metal-Organic Frameworks

The ability of this compound to act as a ligand opens up exciting possibilities in the field of coordination chemistry. Its integration into coordination polymers (CPs) and metal-organic frameworks (MOFs) can lead to materials with unique structural and functional properties.

Future research in this area will likely explore:

Ligand Design: The synthesis of functionalized this compound derivatives to be used as building blocks for CPs and MOFs. These modifications can be used to tune the resulting framework's properties.

Structural Diversity: The exploration of different metal ions and reaction conditions to generate novel CP and MOF architectures with varying dimensionalities and topologies. mdpi.commdpi.com Research has already demonstrated the formation of silver catena complexes with similar ligands like 2,3-diethyl-7,8-dimethylquinoxaline. nih.govresearchgate.net

Functional Materials: The development of this compound-based CPs and MOFs for applications in gas storage, separation, catalysis, and sensing. nih.govnih.govsemanticscholar.org The inherent properties of the quinoxaline moiety can be harnessed to create materials with specific functionalities.

Integration of this compound into Hybrid Functional Materials

The incorporation of this compound into hybrid materials is a promising avenue for the development of next-generation technologies. By combining the properties of this organic molecule with those of inorganic components, researchers can create materials with enhanced performance and novel functionalities.

Emerging areas of interest include:

Optoelectronics: The use of this compound derivatives in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. researchgate.net The electron-deficient nature of the quinoxaline ring makes it a suitable component for electron-transporting materials in such devices. google.com

Photocatalysis: The development of this compound-based MOFs and other hybrid materials for visible-light-driven photocatalysis. rsc.org The electronic properties of the quinoxaline unit can be tuned to enhance light absorption and charge separation.

Sensors: The design of hybrid materials incorporating this compound for the selective detection of various analytes. The nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions or other species, leading to a detectable change in the material's properties.

Q & A

Q. In Vitro Assays :

Q. In Vivo Models :

- Acute Oral Toxicity (AOT) : Administer doses up to 2000 mg/kg in rodents, monitoring survival, clinical signs (e.g., weight loss, behavior), and histopathological changes (e.g., renal corpuscle enlargement) .

- Subacute Studies : Conduct 28-day trials to evaluate hematological parameters (e.g., platelet/white blood cell counts) and organ-specific effects .

Q. How should discrepancies in genotoxicity data for quinoxaline derivatives be addressed?

- Methodology :

Comparative Analysis : Perform bacterial reverse mutation assays (Ames test) for this compound, contrasting results with structurally similar compounds (e.g., 2,3-dimethylquinoxaline, which showed no genotoxicity in vitro) .

Dose-Response Studies : Test multiple concentrations to identify threshold effects. For example, EFSA guidelines recommend assays at ≤100 µM to avoid false positives from cytotoxicity .

Literature Review : Cross-reference findings with existing data on quinoxaline analogs to identify structural determinants of genotoxicity (e.g., methyl group positioning) .

Q. What experimental designs are suitable for assessing the antimicrobial activity of this compound?

- Methodology :

Microdilution Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, using RPMI 1640 medium and serial dilutions (4.8 µg/mL to 2.5 mg/mL). Measure minimum inhibitory concentrations (MICs) in triplicate .

Fungal Susceptibility : Evaluate antifungal activity against Candida albicans or Aspergillus fumigatus using disk diffusion or broth microdilution methods.

Mechanistic Studies : Use fluorescence microscopy to assess membrane integrity or ROS generation in microbial cells post-exposure.

Data Contradiction and Validation

Q. How can researchers resolve conflicting reports on the biological activity of methyl-substituted quinoxalines?

- Methodology :

Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., EFSA reports, toxicity databases) to identify trends in structure-activity relationships (SARs) .

Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., pH, temperature) to isolate variables affecting activity.

Computational Modeling : Apply molecular docking to predict binding affinities of this compound with microbial enzymes (e.g., cytochrome P450) or DNA targets .

Notes on Evidence Limitations

- Most toxicological and synthetic data in the provided evidence pertain to 2,3-dimethylquinoxaline , not the 2,8 isomer. Researchers should adapt methodologies cautiously, noting positional isomer effects on reactivity and bioactivity .

- NMR and safety protocols are generalizable across quinoxaline derivatives but require validation for this compound-specific properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products